molecular formula C24H22N4O2 B10926718 2-{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10926718
M. Wt: 398.5 g/mol
InChI Key: OCDVTXNPVMYZEM-UHFFFAOYSA-N
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Description

2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that features a unique combination of functional groups, including a triazoloquinazoline core, a furan ring, and a tert-butylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation or apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Similar structure but with a pyrimidine core.

    2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]PYRAZINE: Similar structure but with a pyrazine core.

Uniqueness

The uniqueness of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its combination of a triazoloquinazoline core with a furan ring and a tert-butylphenoxy group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C24H22N4O2/c1-24(2,3)16-8-10-17(11-9-16)29-14-18-12-13-21(30-18)22-26-23-19-6-4-5-7-20(19)25-15-28(23)27-22/h4-13,15H,14H2,1-3H3

InChI Key

OCDVTXNPVMYZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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